1,4'-Bipiperidine-4-carboxylic acid dihydrochloride CAS number
1,4'-Bipiperidine-4-carboxylic acid dihydrochloride CAS number
An In-depth Technical Guide to 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride
Abstract
This technical guide provides a comprehensive overview of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS Number: 1185298-80-9), a pivotal building block in modern medicinal chemistry and pharmaceutical development. This document moves beyond a simple recitation of properties to deliver field-proven insights into its synthesis, characterization, and application. We will explore the causality behind key experimental choices, establish self-validating protocols for its analysis, and ground all claims in authoritative references. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical entity.
Core Chemical Identity and Physicochemical Properties
1,4'-Bipiperidine-4-carboxylic acid dihydrochloride is a saturated heterocyclic compound valued for its rigid, three-dimensional structure, which serves as a valuable scaffold in the design of bioactive molecules. The dihydrochloride salt form enhances its aqueous solubility and stability, making it more amenable to handling and formulation in research settings compared to its free base counterpart (CAS: 933721-82-5)[1].
Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 1185298-80-9 .[2][3][4]
Caption: Chemical Structure of the Compound.
A summary of its essential physicochemical properties is presented below, compiled from leading chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1185298-80-9 | [2][3][4] |
| Molecular Formula | C₁₁H₂₂Cl₂N₂O₂ | [3][4] |
| Molecular Weight | 285.21 g/mol | [3][4] |
| Purity | Typically ≥95% | [3] |
| Synonyms | 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride | [2] |
| MDL Number | MFCD06799962 | [4] |
| Hazard Statement | Irritant | [4] |
Synthesis and Manufacturing: A Logic-Driven Perspective
While specific, proprietary manufacturing processes may vary, the synthesis of 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride follows a logical and well-established chemical pathway. The core challenge lies in the controlled assembly of the bipiperidine system and the subsequent introduction of the carboxylic acid functionality. A conceptual workflow is outlined below.
Caption: Conceptual Synthesis Workflow.
Expert Commentary on Synthesis:
The key step is the formation of the C-N bond between the two piperidine rings. Reductive amination of piperidin-4-one with piperidine is the most direct and industrially scalable approach. This choice is dictated by the commercial availability of the starting materials and the high efficiency of this reaction class.
The subsequent introduction of the carboxylic acid at the 4-position requires a strategic approach to avoid side reactions on the two secondary amine nitrogens. One common strategy involves the conversion of a precursor, such as a nitrile or an ester, at the 4-position, followed by hydrolysis. The final step, salt formation with hydrochloric acid, is critical. It serves a dual purpose: it protonates the two basic nitrogen atoms, significantly increasing the compound's polarity and aqueous solubility, and it facilitates purification through crystallization.
Applications in Drug Discovery and Development
The 1,4'-bipiperidine scaffold is not merely an inert linker; its defined stereochemistry and conformational rigidity are crucial for orienting pharmacophoric groups toward their biological targets. This makes 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride a high-value starting material.
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As a Scaffold for Novel Chemical Entities: The carboxylic acid group serves as a versatile chemical handle for amide bond formation, allowing for the attachment of diverse "tail" fragments to explore structure-activity relationships (SAR). This has been successfully demonstrated in the development of potent human carbonic anhydrase inhibitors for oncology applications.[5]
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Intermediate for Complex APIs: The bipiperidine motif is a core structural element in several established and investigational drugs. For instance, the related compound [1,4']bipiperidinyl-1'-carbonyl chloride is a key starting material for the synthesis of Irinotecan, a topoisomerase I inhibitor used in cancer chemotherapy.[6] The structural similarity highlights the utility of the bipiperidine core in creating complex, biologically active molecules.
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Neuroscience and Analgesics: Piperidine-containing structures are well-known pharmacophores for central nervous system (CNS) targets. The bipiperidine structure has been explored in the development of analgesics and other psychoactive agents.[7]
Caption: Role as a Scaffold in Drug Discovery.
Analytical Methodologies: A Self-Validating System for Quality Assurance
Ensuring the identity, purity, and quality of a starting material is non-negotiable in pharmaceutical development. A robust analytical package provides a self-validating system where orthogonal techniques confirm one another.
Chromatographic Analysis: The Challenge of Universal Detection
Causality: The 1,4'-bipiperidine scaffold lacks a significant ultraviolet (UV) chromophore, rendering standard HPLC-UV detection ineffective for accurate quantification. To overcome this, a universal detector that does not rely on the analyte's optical properties is required. Charged Aerosol Detection (CAD) is an excellent choice, as it provides a near-uniform response for any non-volatile analyte.[8]
Protocol: HPLC with Charged Aerosol Detection (HPLC-CAD)
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Instrumentation: High-Performance Liquid Chromatography system equipped with a Charged Aerosol Detector.
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Column: A reverse-phase column, such as an Atlantis C18 (150 x 4.6 mm, 3.5 µm), is suitable.[8]
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Mobile Phase: Due to the basic nature of the analyte, an ion-pairing agent is necessary for good peak shape and retention on a reverse-phase column. A mobile phase of 0.1% Heptafluorobutyric acid (HFBA) in a water-acetonitrile gradient is a proven choice.[8]
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 40°C.[8]
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CAD Settings: Nitrogen gas pressure set to 35 psi.[8]
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Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and integrate the peak area to determine purity relative to a qualified reference standard.
Spectroscopic Confirmation
While chromatography assesses purity, spectroscopy confirms identity.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The spectra will show characteristic signals for the piperidine ring protons and carbons, and the absence of signals from potential starting material impurities.
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Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) will confirm the molecular weight of the parent molecule.[5] The expected mass for the free base (C₁₁H₂₀N₂O₂) would be observed.
Caption: Self-Validating Analytical Workflow.
Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety.
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Hazard Identification: The compound is classified as an irritant.[4] It may cause skin, eye, and respiratory irritation.[9][10][11]
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Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, gloves, and a lab coat.[12][13]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[11] Avoid all personal contact.[12] Ensure eyewash stations and safety showers are readily accessible.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and strong acids.[11][14]
Conclusion
1,4'-Bipiperidine-4-carboxylic acid dihydrochloride (CAS: 1185298-80-9) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, coupled with the versatile carboxylic acid handle, provides a reliable foundation for building complex and potent therapeutic agents. Understanding its synthesis logic, applying robust and appropriate analytical techniques like HPLC-CAD, and adhering to strict safety protocols are essential for unlocking its full potential in the laboratory and beyond. This guide provides the foundational, experience-based knowledge necessary for its effective and safe utilization in advancing pharmaceutical research.
References
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Nocentini, A., et al. (2018). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 23(10), 2633. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved from [Link]
- Laitinen, I. (2010). Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. U.S. Patent No. 7,662,964 B2.
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European Patent Office. (2013). Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof. EP 1 846 371 B1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22481888, 1,4'-Bipiperidine dihydrochloride. Retrieved from [Link]
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Ye, M., et al. (2008). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Journal of Liquid Chromatography & Related Technologies, 31(15), 2329-2338. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Piperidinopiperidine, tech., 95%. Retrieved from [Link]
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Jain, P. S., et al. (2020). An Investigative Review for Pharmaceutical Analysis of 1,4-Dihydropyridine-3,5-Dicarboxylic Acid Derivative: Cilnidipine. Critical Reviews in Analytical Chemistry, 51(5), 448-464. Retrieved from [Link]
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